molecular formula C21H21N7 B2993879 1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine CAS No. 924828-26-2

1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Cat. No.: B2993879
CAS No.: 924828-26-2
M. Wt: 371.448
InChI Key: ISNXJHOWKLBDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a piperazine ring with pyrazolo[3,4-d]pyrimidine and pyridine moieties, which contribute to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to inhibit CDKs and induce apoptosis makes it a particularly promising candidate for cancer therapy .

Properties

IUPAC Name

4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7/c1-16-7-8-22-19(13-16)26-9-11-27(12-10-26)20-18-14-25-28(21(18)24-15-23-20)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNXJHOWKLBDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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